molecular formula C6H7IN2O B13122179 1-(3-iodo-1-methyl-1H-pyrazol-4-yl)ethanone CAS No. 1269440-50-7

1-(3-iodo-1-methyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B13122179
CAS No.: 1269440-50-7
M. Wt: 250.04 g/mol
InChI Key: WDHVFZPKWBEOCL-UHFFFAOYSA-N
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Description

1-(3-Iodo-1-methyl-1H-pyrazol-4-yl)ethanone is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features an iodine atom at the third position and a methyl group at the first position of the pyrazole ring, with an ethanone group attached to the fourth position. The presence of iodine and the ethanone group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-iodo-1-methyl-1H-pyrazol-4-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-iodo-1-methyl-1H-pyrazole.

    Reaction with Ethanone: The 3-iodo-1-methyl-1H-pyrazole is then reacted with ethanone under specific conditions to yield the desired compound.

The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Iodo-1-methyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can undergo reduction reactions to form alcohols using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield.

Scientific Research Applications

1-(3-Iodo-1-methyl-1H-pyrazol-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3-iodo-1-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The iodine atom and the ethanone group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

1-(3-Iodo-1-methyl-1H-pyrazol-4-yl)ethanone can be compared with other pyrazole derivatives, such as:

    1-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a bromine atom instead of iodine.

    1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a chlorine atom instead of iodine.

    1-(3-Fluoro-1-methyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential biological activities compared to its halogenated counterparts.

Biological Activity

1-(3-Iodo-1-methyl-1H-pyrazol-4-yl)ethanone is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound has been investigated for its role as a protein kinase inhibitor and its implications in treating various diseases, particularly those involving abnormal kinase activity.

Chemical Structure and Properties

The chemical formula for this compound is C6H7I N2O, featuring a pyrazole ring substituted with an iodine atom and an ethanone moiety. The structural characteristics contribute to its biological activity, particularly in the inhibition of specific protein kinases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, pyrazoline analogs have shown significant efficacy against HER2-overexpressing breast and gastric cancers. The mechanism involves the inhibition of protein-protein interactions critical for cancer cell proliferation .

Case Study:
In a comparative study, a series of synthesized pyrazoline derivatives were tested for their anticancer properties against various cancer cell lines. One compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior potency .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHER2-positive gastric cancer0.68 ± 0.08Inhibition of ELF3-MED23 PPI
YK-1HER2-positive breast cancer4.47 ± 0.03Targeting ELF3-MED23 interaction

Protein Kinase Inhibition

The compound has been identified as a potent inhibitor of certain protein kinases, particularly B-Raf, which is implicated in various cancers. The inhibition mechanism involves blocking the ATP-binding site of the kinase, thereby preventing its activation and subsequent signaling pathways that lead to tumor growth .

Research Findings:
A patent detailing the use of compounds similar to this compound emphasizes its role as a therapeutic agent against diseases characterized by deregulated kinase activity. This includes potential applications in treating melanoma and other malignancies associated with B-Raf mutations .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the iodine atom enhances lipophilicity and may influence receptor binding affinity. SAR studies indicate that modifications to the pyrazole ring can lead to variations in potency and selectivity towards specific kinases .

Properties

CAS No.

1269440-50-7

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

1-(3-iodo-1-methylpyrazol-4-yl)ethanone

InChI

InChI=1S/C6H7IN2O/c1-4(10)5-3-9(2)8-6(5)7/h3H,1-2H3

InChI Key

WDHVFZPKWBEOCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(N=C1I)C

Origin of Product

United States

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